molecular formula C18H10ClNO3S B3515674 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid

3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid

Cat. No.: B3515674
M. Wt: 355.8 g/mol
InChI Key: WDOOFZXJOCFRCE-UHFFFAOYSA-N
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Description

3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid is a complex organic compound that features a benzothiazole ring fused with a furan ring and a chlorobenzoic acid moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various reagents to form the desired product . The reaction conditions often include heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole and furan rings are known to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO3S/c19-12-6-5-10(18(21)22)9-11(12)14-7-8-15(23-14)17-20-13-3-1-2-4-16(13)24-17/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOOFZXJOCFRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
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3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
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3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
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3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
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3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
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3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid

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